2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid
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Overview
Description
2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid is an organic compound with a complex structure that includes both azo and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine and phenylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azo and hydrazone functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine compounds .
Scientific Research Applications
2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its azo and hydrazone functional groups can participate in redox reactions, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their functional groups.
Azo compounds: These compounds contain the azo functional group but may have different substituents.
Hydrazone compounds: These compounds have the hydrazone functional group but vary in their overall structure.
Uniqueness
2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid is unique due to its combination of azo and hydrazone functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
166743-85-7 |
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Molecular Formula |
C21H16N4O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(N-anilino-C-benzoylcarbonimidoyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H16N4O3/c26-19(15-9-3-1-4-10-15)20(24-22-16-11-5-2-6-12-16)25-23-18-14-8-7-13-17(18)21(27)28/h1-14,22H,(H,27,28) |
InChI Key |
YVXPNEPVXLWDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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